molecular formula C16H24N2O4S2 B14157895 2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole CAS No. 293759-51-0

2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole

Cat. No.: B14157895
CAS No.: 293759-51-0
M. Wt: 372.5 g/mol
InChI Key: ZVDQZDHOVCNMKK-UHFFFAOYSA-N
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Description

2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole is a complex organic compound characterized by its unique structure, which includes a benzoimidazole core substituted with butane-1-sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole typically involves the reaction of benzoimidazole derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzoimidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-dimethylaniline

Uniqueness

2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole is unique due to its specific substitution pattern and the presence of butane-1-sulfonyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

293759-51-0

Molecular Formula

C16H24N2O4S2

Molecular Weight

372.5 g/mol

IUPAC Name

2-[bis(butylsulfonyl)methylidene]-1,3-dihydrobenzimidazole

InChI

InChI=1S/C16H24N2O4S2/c1-3-5-11-23(19,20)16(24(21,22)12-6-4-2)15-17-13-9-7-8-10-14(13)18-15/h7-10,17-18H,3-6,11-12H2,1-2H3

InChI Key

ZVDQZDHOVCNMKK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C(=C1NC2=CC=CC=C2N1)S(=O)(=O)CCCC

Origin of Product

United States

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